2-[(1-methyl-1H-imidazol-2-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide
Vue d'ensemble
Description
2-[(1-methyl-1H-imidazol-2-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide is a chemical compound commonly known as TAK-659. It is a novel inhibitor of spleen tyrosine kinase (SYK) that has been extensively studied for its potential use in the treatment of various autoimmune diseases, hematologic malignancies, and inflammatory disorders.
Mécanisme D'action
TAK-659 exerts its pharmacological effects by inhibiting the activity of 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. By blocking 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide, TAK-659 prevents the activation of downstream signaling pathways, leading to the suppression of immune responses and the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
TAK-659 has been shown to have a potent inhibitory effect on B-cell receptor signaling, leading to the suppression of immune responses and the inhibition of B-cell proliferation and survival. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the infiltration of inflammatory cells into tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its potent inhibitory effect on B-cell receptor signaling, which makes it a promising candidate for the treatment of various autoimmune diseases, hematologic malignancies, and inflammatory disorders. However, its use in clinical trials is still limited, and further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research and development of TAK-659. One potential area of research is the investigation of its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Another area of research is the exploration of its potential as a therapeutic agent for the treatment of hematologic malignancies, such as lymphoma and leukemia. Additionally, further research is needed to determine the optimal dosage and administration of TAK-659 and to evaluate its safety and efficacy in clinical trials.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential use in the treatment of various autoimmune diseases, hematologic malignancies, and inflammatory disorders. It has shown promising results in preclinical studies, including the inhibition of B-cell receptor signaling and the suppression of immune responses.
Propriétés
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3OS/c1-19-7-6-17-12(19)21-8-11(20)18-10-4-2-9(3-5-10)13(14,15)16/h2-7H,8H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDKQNKZKGRWPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.